H-Gly-otbu acoh

Description

Historical Evolution of Amino Acid Ester Protection in Chemical Research

The journey of chemical synthesis, especially in the realm of peptides and other complex organic molecules, is a testament to the ingenuity of chemists in controlling reactivity. A cornerstone of this control is the concept of "protecting groups," which temporarily mask a reactive functional group to prevent it from participating in a chemical reaction. wikipedia.orgorganic-chemistry.org This strategy ensures that the reaction occurs only at the desired site.

The need for such protection was recognized early in the 20th century. Emil Fischer's pioneering work in carbohydrate chemistry laid the groundwork for understanding the necessity of masking functional groups to achieve regioselective bond formation. researchgate.net However, the first truly "modern" protecting group, the benzyloxycarbonyl (Z) group, was developed by Bergmann and Zervas. researchgate.net This marked a significant milestone, establishing key criteria for an ideal protecting group: it should be easy to introduce, stable under a range of reaction conditions, and readily removable when its protective role is complete. researchgate.net

In peptide synthesis, where amino acids are linked together in a specific sequence, both the amino and carboxylic acid groups require protection to prevent unwanted side reactions like self-polymerization. biosynth.com The evolution of protecting groups has been closely intertwined with the development of peptide chemistry. researchgate.net Early methods often involved harsh conditions for deprotection. A major breakthrough was the concept of orthogonality, where multiple protecting groups can be removed selectively under different conditions, allowing for more complex and elegant synthetic strategies. researchgate.net For instance, one group might be removed by acid, while another is cleaved by a base, without affecting each other. wikipedia.orgorganic-chemistry.org

The development of the tert-butoxycarbonyl (Boc) group, which is removed under acidic conditions, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, revolutionized solid-phase peptide synthesis (SPPS), a technique introduced by Robert Bruce Merrifield. wikipedia.orgcreative-peptides.comgoogle.com These advancements paved the way for the automated synthesis of peptides. wikipedia.org For the protection of the carboxylic acid function, various ester groups have been employed. The tert-butyl (tBu) ester has proven particularly advantageous due to its stability and the specific, mild acidic conditions required for its removal. peptide.comyoutube.com

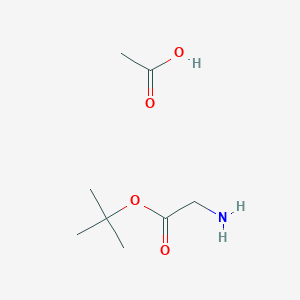

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIIECPXAUWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Stereochemical Investigations of Reactions Involving Glycine Tert Butyl Ester

Role of Steric Hindrance of the tert-Butyl Group in Reaction Pathways

The tert-butyl group, with its significant steric bulk, exerts a considerable influence on the structure and properties of the molecules to which it is attached. researchgate.net This steric hindrance can direct the course of a reaction, affect reaction rates, and control stereoselectivity. In reactions involving glycine (B1666218) tert-butyl ester, the bulky ester group can modulate the reactivity of the nearby amino group. While primarily serving as a protecting group for the carboxylic acid, its size can hinder the approach of reactants to adjacent sites, thereby influencing the reaction pathway. researchgate.net

A notable example of this steric influence is observed in diastereoselective reductive amination reactions. In the amination of 4-oxoproline derivatives with various glycine esters, the use of glycine tert-butyl ester resulted in the highest prevalence of the 4-cis-isomers among the products. researchgate.netnih.gov This outcome suggests that the steric demand of the tert-butyl group plays a critical role in directing the approach of the reducing agent, favoring the formation of one diastereomer over the other. The good yields and enhanced diastereoselectivity achieved with the tert-butyl ester, compared to smaller esters like methyl or benzyl (B1604629) esters, underscore the importance of steric hindrance in controlling the reaction's stereochemical course. researchgate.netnih.gov

The table below summarizes the effect of the ester group on the diastereoselectivity of the reductive amination of a 4-oxoproline derivative.

| Glycine Ester Derivative | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Reference |

| tert-Butyl Ester | 4-cis | Highest | researchgate.net, nih.gov |

| Methyl Ester | 4-cis | Lower than tert-butyl | nih.gov |

| Benzyl Ester | 4-cis | Lower than tert-butyl | nih.gov |

Stereocontrol and Enantioselectivity in Transformations Utilizing Glycine tert-Butyl Ester Derivatives

Glycine, being achiral, provides a unique prochiral substrate for asymmetric synthesis. Derivatives of glycine tert-butyl ester, particularly its Schiff bases, are extensively used as versatile intermediates for the enantioselective synthesis of a wide range of natural and unnatural α-amino acids. The combination of the ester's steric bulk and the electronic properties of the imine functionality allows for high levels of stereocontrol in various carbon-carbon bond-forming reactions.

The asymmetric alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester, N-(diphenylmethylene)glycine tert-butyl ester, is a cornerstone for the synthesis of optically active α-amino acids. researchgate.netresearchgate.net This transformation is often achieved with high enantioselectivity using chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids. researchgate.netacs.org These catalysts create a chiral environment that differentiates between the two faces of the prochiral enolate, leading to the preferential formation of one enantiomer.

Palladium-catalyzed asymmetric allylic alkylation of glycine imino esters has also been developed, utilizing a dual catalytic system comprising a palladium complex and a chiral quaternary ammonium (B1175870) salt. nih.gov This method avoids the need for chiral phosphine (B1218219) ligands, with the choice of an achiral ligand like triphenyl phosphite (B83602) being crucial for achieving high enantioselectivity. nih.gov Furthermore, copper-catalyzed asymmetric alkylations using chiral ligands such as (4S,2R)-tBu-Phosferrox have shown high catalytic performance, affording products with excellent yields and enantiomeric excess (>99% ee) at low catalyst loadings. chemrxiv.org

The table below presents selected research findings on the asymmetric alkylation of glycine tert-butyl ester derivatives.

| Reaction Type | Catalyst System | Product Yield | Enantiomeric Excess (ee) | Reference |

| Phase-Transfer Alkylation | Cinchona alkaloid-derived PTC | - | 54-95% | researchgate.net |

| Pd-catalyzed Allylic Alkylation | Pd / Chiral Quaternary Ammonium Salt | High | up to 85% | nih.gov |

| Cu-catalyzed Alkylation | Copper / (4S,2R)-tBu-Phosferrox | up to 95% | >99% | chemrxiv.org |

| Phase-Transfer Alkylation | (S)-1,1′-binaphthyl-derived PTC | High | High | researchgate.net |

The direct asymmetric aldol (B89426) reaction of glycinates is a powerful method for producing biologically important chiral β-hydroxy-α-amino acid derivatives. nih.gov Inspired by enzymatic processes, biomimetic approaches have been developed using chiral catalysts. For instance, a chiral N-methyl pyridoxal (B1214274) catalyst has been successfully employed for the asymmetric aldol reaction between a glycinate (B8599266) and trifluoromethyl ketones. This reaction proceeds with very low catalyst loading (0.1–0.0033 mol%) under mild conditions, producing the desired products with high diastereoselectivity (up to >20:1 dr) and excellent enantioselectivity (up to 99% ee). nih.gov The catalyst is believed to activate both the glycine nucleophile and the ketone electrophile simultaneously, orienting them in a specific manner that accounts for the high efficiency and stereoselectivity. nih.gov Computational studies have also highlighted the crucial role of tert-butyl groups on chiral phosphine ligands in nickel-catalyzed asymmetric syn-aldol reactions, indicating that these bulky groups are key to achieving the observed stereochemical outcome through an open transition state. nih.gov

Reductive amination provides a direct route to synthesizing new amino acids from keto acids. Studies involving the reductive amination of 4-oxoproline derivatives with glycine tert-butyl ester using sodium cyanoborohydride have demonstrated the significant influence of the ester group on diastereoselectivity. nih.gov As mentioned previously, the tert-butyl ester consistently provides the best results, leading to good yields and the greatest prevalence of the 4-cis-isomers. researchgate.netnih.gov The ratio of diastereomers was found to depend primarily on the structure of the ester group on the 4-oxoproline and, to a lesser extent, on the N-acyl substituent. nih.gov The structure of the glycine ester itself, however, had a minimal effect on the resulting ratio of some dipeptide products. researchgate.netnih.gov This highlights the subtle interplay of steric factors within the reacting molecules that govern the stereochemical outcome.

The enantioselective protonation of prochiral enolates is a fundamental strategy for creating stereocenters. nih.gov This method involves generating a planar enolate from a glycine derivative and then using a chiral proton source to deliver a proton to one of the enolate's two faces preferentially. researchgate.netcaltech.edu This approach is biomimetic, mimicking the action of enzymes like decarboxylases. caltech.edu While the direct application to glycine tert-butyl ester enolates is a specialized area, the principles have been established with related systems. For example, racemic α-alkyl-β-amino acid derivatives have been deprotonated to form prochiral lithium enolates, which are then reprotonated with novel chiral phenolic acids to afford enantioenriched products. researchgate.net The success of such reactions relies on the ability of the chiral proton donor to create a well-defined, asymmetric microenvironment around the enolate during the proton transfer step. nih.gov

Computational Studies on Reaction Mechanisms and Conformational Preferences

Computational chemistry offers powerful tools to investigate reaction mechanisms, transition states, and the conformational preferences of molecules like glycine tert-butyl ester and its derivatives. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model molecular structures and potential energy surfaces, providing insights that are often difficult to obtain experimentally. researchgate.netnih.gov

Conformational analysis of glycine methyl ester, a related compound, revealed that the most stable conformation is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. researchgate.net Such studies help predict the most likely reactive conformations of glycine esters in solution. For more complex systems, computational studies can elucidate the origins of stereoselectivity. For instance, calculations on the transition states of nickel-catalyzed aldol reactions revealed that steric hindrance from tert-butyl groups on the catalyst ligand is responsible for the observed syn-diastereoselectivity. nih.gov

Computational studies have also been applied to understand the fundamental chemistry of glycine itself, including plausible mechanisms for its formation in the interstellar medium. nih.govrsc.org These investigations explore the energetics of various reaction pathways, calculating activation barriers to determine the feasibility of reactions under specific conditions. nih.gov For peptide-like molecules containing glycine derivatives, calculations of potential energy surfaces (phi-psi plots) can predict conformational preferences, such as the tendency to adopt beta-strand or other secondary structures, which is crucial for designing molecules with specific shapes and functions. nih.gov

Strategic Applications of Glycine Tert Butyl Ester in Advanced Chemical Synthesis

Core Reagent in Peptide Synthesis Methodologies

The controlled, sequential formation of amide bonds is the essence of peptide synthesis. Glycine (B1666218) tert-butyl ester is a cornerstone reagent in this field, enabling the precise assembly of amino acid sequences through both solid-phase and solution-phase strategies.

Incorporation into Complex Peptide Structures and Peptide-Based Drugs

Glycine tert-butyl ester is a fundamental building block for creating complex peptide architectures and therapeutic peptides. chemimpex.comacs.org Its utility is demonstrated in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. For instance, it has been used in the solid-phase synthesis of Gly-Ψ[CH(CF3)NH]-peptides, which are analogues of biologically relevant peptides. acs.org

Furthermore, N-protected versions of glycine tert-butyl ester are crucial intermediates in the synthesis of various pharmaceutical compounds. google.com The Boc-protected form, for example, is a versatile building block for constructing peptide-based drugs and other bioactive molecules. chemimpex.comnbinno.com These intermediates facilitate the precise and controlled assembly of complex molecules, aiding in drug discovery and development. nbinno.com The synthesis of certain therapeutic peptides relies on the robust and predictable chemistry afforded by tBu-protected amino acids. acs.org

Impact on Racemization Control in Peptide Coupling Reactions

A significant challenge in peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the alpha-carbon of the amino acid—during the activation and coupling steps. nih.gov While glycine itself is achiral and not subject to racemization, the use of tert-butyl esters on adjacent chiral amino acids can influence the stereochemical outcome of coupling reactions.

The extent of racemization is highly dependent on the coupling reagents, bases, and additives used. nih.govub.edu Studies have shown that for amino acids like serine, which are prone to racemization, the use of a tert-butyl (tBu) side-chain protecting group can result in negligible racemization with most common coupling reagents. nih.gov However, certain combinations, such as HATU/NMM, can lead to increased racemization. nih.gov

Table 1: Effect of Coupling Reagent on α-C Racemization of Fmoc-L-Ser(tBu)-OH

| Coupling Reagent | Base | Additive | Racemization (%) |

|---|---|---|---|

| HATU | NMM | - | Significant |

| DIC | - | Oxyma | Negligible |

| Other Reagents | Various | - | Generally Negligible |

This table summarizes findings on the racemization of Fmoc-L-Ser(tBu)-OH when coupled with L-Leu-OtBu, indicating that while generally low, the choice of coupling reagents can have a significant impact. nih.gov

The use of additives like 1-Hydroxybenzotriazole (HOBt) is a common strategy to suppress racemization during carbodiimide-mediated couplings. peptide.com For C-terminal cysteine esters anchored to a solid support, studies have shown minimal epimerization under the basic conditions used for Fmoc deprotection, highlighting the importance of the synthesis strategy in maintaining chiral purity. nih.gov

Building Block in the Synthesis of Diverse Bioactive Molecules

Beyond its central role in peptide chemistry, glycine tert-butyl ester is a valuable starting material for the synthesis of a wide array of other biologically important molecules. chemimpex.com

Preparation of Amino Acid Derivatives and Prodrug Development

Glycine tert-butyl ester serves as a precursor for synthesizing various amino acid derivatives. chemimpex.com A common strategy involves its conversion into an N-(diphenylmethylene)glycine tert-butyl ester, a Schiff base that can be enantioselectively alkylated to produce a wide range of non-natural α-amino acids. These derivatives are crucial for creating novel therapeutic agents.

The compound is also instrumental in the development of prodrugs—inactive precursors that are converted into active drugs within the body. chemimpex.comorientjchem.org Esterification is a predominant method for creating prodrugs, often to enhance the lipophilicity of polar drugs, thereby improving their absorption and bioavailability. researchgate.net Incorporating the glycine tert-butyl ester moiety can modify a molecule's physicochemical properties, such as its ability to dissolve in fats, which is a critical factor in drug efficacy. This strategy has been successfully applied to develop amino acid ester prodrugs that show improved intestinal transport and cellular uptake. nih.gov Recent research has explored tert-butyl ester-based prodrugs of glutamine antagonists for enhanced metabolic stability and tumor-specific delivery in cancer therapy. nih.govchemrxiv.org

Intermediates in Pharmaceutical and Agrochemical Synthesis

The versatility of glycine tert-butyl ester and its protected forms makes them valuable intermediates in the broader chemical industry, including for pharmaceutical and agrochemical applications. chemimpex.comchemimpex.com Boc-glycine tert-butyl ester, for instance, is noted for its utility in the development of both pharmaceuticals and agrochemicals, where its stability and solubility are advantageous. chemimpex.com The ability to be readily incorporated into multi-step synthetic pathways makes it an essential building block for creating complex molecular structures with desired biological activities. orgsyn.orgnbinno.com

Design of Enteropeptidase Inhibitors and Other Therapeutic Agents

Glycine tert-butyl ester serves as a crucial building block in the synthesis of various therapeutic agents due to its unique structural properties. chemimpex.com The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality of glycine, preventing it from engaging in unwanted reactions during the construction of more complex molecules. This protective strategy is particularly valuable in medicinal chemistry for creating amino acid derivatives that are pivotal for therapeutic agents. chemimpex.com The incorporation of the glycine tert-butyl ester moiety can also modulate a molecule's physicochemical properties, such as lipophilicity, which is a critical factor in determining a drug's absorption and distribution within the body.

A significant application of this compound is in the development of enteropeptidase inhibitors. Enteropeptidase is a key enzyme in the digestive system that initiates the cascade of protein digestion by converting trypsinogen into active trypsin. researchgate.netnih.gov Inhibiting this enzyme is a therapeutic strategy for managing conditions like obesity and diabetes. nih.govnih.gov In the discovery of such inhibitors, glycine tert-butyl ester has been used as a foundational reagent. For instance, it was utilized in the synthesis of a library of 4-guanidinobenzoate derivatives, which led to the identification of potent enteropeptidase inhibitors. One notable inhibitor, SCO-792, has been shown to effectively inhibit enteropeptidase in vivo, leading to reduced food intake, decreased body weight, and improved glucose and lipid control in mouse models of obesity and diabetes. nih.govnih.gov While the direct synthesis of SCO-792 from glycine tert-butyl ester is not detailed, the principles of its design are rooted in the modification of core structures where such building blocks are essential. researchgate.net

Utilization in Synthesis of Chiral Compounds and Unnatural Amino Acids

Enantioselective Synthesis of α-Amino Acids from Glycine tert-Butyl Ester

The enantioselective synthesis of α-amino acids is of paramount importance due to their role as building blocks for peptides, pharmaceuticals, and other bioactive molecules. Glycine tert-butyl ester is a widely used precursor for this purpose, often employed in the form of its benzophenone (B1666685) imine. This derivative, N-(diphenylmethylene)glycine tert-butyl ester, serves as a key substrate in asymmetric phase-transfer catalysis (PTC) for the alkylation of the α-carbon. acs.orgresearchgate.net

Under PTC conditions, a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, facilitates the transfer of the glycine enolate from the solid or aqueous phase to the organic phase where it reacts with an alkylating agent. This process allows for the creation of a new stereocenter with high enantioselectivity. acs.org The benzophenone imine group serves a dual purpose: it activates the α-proton, making it more acidic and easier to deprotonate, and it provides steric bulk that influences the facial selectivity of the alkylation, guided by the chiral catalyst. acs.org A variety of acyclic and heterocyclic α-amino acid derivatives have been successfully prepared using this method. acs.orgresearchgate.net

Another approach involves the stereoselective Myers alkylation, which provides a complementary method for producing enantiopure non-natural amino acids. nih.gov These methods are crucial for generating amino acids with unique side chains that can be incorporated into peptides to modify their structure and function. nih.gov

| Method | Substrate | Key Features | Outcome |

| Phase-Transfer Catalysis (PTC) | Benzophenone imine of glycine tert-butyl ester | Utilizes chiral phase-transfer catalysts (e.g., from Cinchona alkaloids) for asymmetric alkylation. | High yields and enantioselectivity for various α-amino acids. acs.org |

| Myers Alkylation | Glycine derivatives | Stereoselective alkylation to produce non-natural amino acids. | Provides enantiopure R- or S-configured amino acids on a gram scale. nih.gov |

Synthesis of β-Hydroxy-α-Amino Esters

β-Hydroxy-α-amino acids are vital structural motifs present in numerous biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net The direct catalytic asymmetric aldol (B89426) reaction between glycine Schiff bases and aldehydes is a highly efficient one-step strategy to construct the characteristic 1,2-aminoalcohol framework, creating up to two adjacent stereocenters. researchgate.netresearchgate.net

In this context, Schiff bases derived from glycine tert-butyl ester are effective nucleophiles. The reaction is typically promoted by a catalyst system that ensures high diastereo- and enantioselectivity. For example, a copper-catalyzed direct aldol addition between aldehydes and glycine Schiff bases (including the tert-butyl ester derivative) has shown exceptional selectivity. researchgate.net This system, composed of components like (R)-TolBINAP and mesitylcopper, yields syn-β-hydroxy-α-amino esters with high yields and excellent stereocontrol. researchgate.net

Similarly, cinchoninium salt catalysts in the presence of a phosphazene base have been used to promote the aldol addition between the Schiff base of glycine tert-butyl ester and various aliphatic aldehydes. researchgate.net Another approach utilizes Brønsted base catalysis with glycine imine derivatives, which also provides syn β-hydroxy α-amino acids with high selectivity. nih.govacs.org The tert-butyl ester group is advantageous in these syntheses as it is stable under the basic reaction conditions and can be readily removed later if necessary. researchgate.net

Table of Catalytic Systems for β-Hydroxy-α-Amino Ester Synthesis

| Catalyst System | Glycine Derivative | Key Features | Selectivity | Yield |

|---|---|---|---|---|

| (R)-TolBINAP/Mesitylcopper | Glycine tert-butyl ester Schiff base | Efficient direct asymmetric aldol reaction. | up to >99:1 dr (syn/anti), 93-99% ee (syn) | 85-95% |

| Cinchonidinium salt/Phosphazene base | Glycine tert-butyl ester Schiff base | Promotes aldol addition to aliphatic aldehydes. | High enantioselectivity | Not specified |

Preparation of N-Aryl Amino Acid Esters, including N-aryl glycine tert-butyl esters

N-arylated amino acids are valuable compounds in pharmaceutical and agrochemical research. nih.govacs.org A general and effective method for their synthesis involves the transition metal-catalyzed N-arylation of amino acid esters with aryl triflates. This approach is applicable to a broad range of substrates, including α- and β-amino acid esters with various ester protecting groups like methyl, benzyl (B1604629), and importantly, tert-butyl. nih.govacs.org

The reaction typically employs a palladium precatalyst, such as t-BuBrettPhos Pd G3 or G4, under mild conditions. nih.gov These conditions are critical for minimizing the racemization of the α-stereocenter of the amino acid ester, a common challenge in N-arylation reactions. nih.govacs.org Mechanistic studies have shown that any erosion in enantiomeric excess is primarily due to the racemization of the starting amino acid ester rather than the N-arylated product. nih.gov The compatibility of glycine tert-butyl ester with this methodology allows for the straightforward synthesis of N-aryl glycine tert-butyl esters, which are versatile intermediates for further chemical elaboration. nih.gov

Hydrazone-Based Peptoid Synthesis Incorporating Glycine tert-Butyl Ester Residues

Peptoids, or N-substituted glycine oligomers, are a class of peptide mimetics that exhibit enhanced proteolytic stability while often retaining biological activity. nih.govnsf.gov The most common method for their solid-phase synthesis is the "submonomer" approach. This involves a two-step iterative cycle: acylation of the resin-bound amine with a haloacetic acid (like bromoacetic acid), followed by nucleophilic displacement of the halide by a primary amine, which introduces the desired side chain. nih.govnih.gov

Recently, hydrazones have been introduced as a novel class of submonomers in peptoid synthesis. nsf.gov This method allows for the creation of N-imino-glycine residues. A key advantage is that a library of peptoid hydrazones can be generated by reacting a single peptide bearing a hydrazide with a series of different aldehydes. nih.gov These hydrazone-containing peptoids can be subsequently reduced to the corresponding N-alkylamino side chains, providing a route for library diversification. nih.govnsf.gov

While glycine tert-butyl ester is not directly incorporated into the peptoid backbone via the submonomer method (which uses haloacetic acid), protecting groups like tert-butyl esters are highly relevant in the synthesis of functionalized peptoids. nih.gov For instance, if a primary amine submonomer contains a carboxylic acid group in its side chain, that group can be protected as a tert-butyl ester to prevent it from interfering with the synthesis. This acid-labile protecting group can then be removed simultaneously with the cleavage of the completed peptoid from the resin under acidic conditions. nih.govacs.org

Methodological Advancements and Characterization Techniques in Glycine Tert Butyl Ester Research

Integration of Phase-Transfer Catalysis in Asymmetric Reactions Involving Glycine (B1666218) tert-Butyl Ester Derivatives

Phase-transfer catalysis (PTC) has emerged as a powerful and sustainable method for conducting asymmetric synthesis. This technique is particularly effective for the alkylation of N-protected glycine tert-butyl ester derivatives, such as the N-(diphenylmethylene)glycinate tert-butyl ester (a benzophenone (B1666685) Schiff base). researchgate.net In these reactions, a chiral phase-transfer catalyst facilitates the transfer of a reactant between an aqueous and an organic phase, enabling the reaction to proceed under mild conditions while inducing stereoselectivity. acs.org

The primary application in this context is the asymmetric alkylation to produce non-natural α-amino acids. Researchers have successfully employed various chiral catalysts, often derived from cinchona alkaloids, to achieve high yields and excellent enantioselectivity. researchgate.netaustinpublishinggroup.com For instance, the alkylation of the tert-butyl glycinate-benzophenone Schiff base using chiral catalysts can yield α,α-disubstituted amino acid esters with high enantiomeric excess (ee). acs.org

Key research findings in this area highlight the efficacy of specific catalyst systems. C₂-symmetric chiral spirocyclic phase-transfer catalysts have demonstrated high performance, achieving up to 98% ee with catalyst loadings as low as 2 mol %. researchgate.net Similarly, catalysts derived from Maruoka and Hayes have been instrumental in gram-scale syntheses, yielding products with up to 97% ee. acs.org These methods are advantageous for industrial applications due to their operational simplicity and reduced environmental impact. acs.orggoogle.com

| Catalyst Type | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid Derivatives | Alkylation | N-(diphenylmethylene)glycine tert-butyl ester | Moderate to Excellent | austinpublishinggroup.com |

| Maruoka Catalyst | Alkylation | Glycine ester derivatives | 96% | acs.org |

| C₂-Symmetric Chiral Spirocyclic Catalyst | Alkylation | tert-Butyl glycinate (B8599266) Schiff base | up to 98% | researchgate.net |

| Palladium-catalyzed with Chiral PTC | Allylic Alkylation | tert-Butyl glycinate-benzophenone Schiff base | up to 97% | researchgate.net |

Advanced Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Analysis in Research Contexts

Accurate monitoring of reactions and rigorous analysis of products are critical in research involving glycine tert-butyl ester. A suite of advanced spectroscopic and chromatographic techniques is employed to ensure reaction completion, product purity, and stereochemical integrity. google.combldpharm.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both qualitative and quantitative analysis. sielc.com Reversed-phase HPLC, often using C18 columns with a gradient of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA), is effective for separating glycine tert-butyl ester from starting materials and byproducts like glycine or tert-butanol. For chiral separations, specialized columns such as CHIRALPAK AD or CHIRALCEL OD are used to resolve enantiomers, which is essential for determining the enantiomeric excess in asymmetric reactions. rsc.org The purity of commercial glycine tert-butyl ester hydrochloride is frequently reported as ≥99% as determined by HPLC. jk-sci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. ¹H NMR provides detailed information about the molecular structure, and quantitative NMR (qNMR) can be used for purity assessment with an internal standard. Other techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are also utilized for comprehensive analysis. bldpharm.com Infrared (IR) spectroscopy helps in identifying functional groups present in the molecule. rsc.org

| Technique | Application | Key Parameters/Details | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Purity analysis, reaction monitoring | C18 columns; 0.1% TFA/acetonitrile gradient | |

| Chiral HPLC | Enantiomeric excess (ee) determination | CHIRALPAK AD or CHIRALCEL OD columns | rsc.org |

| ¹H NMR | Structural verification | Used for confirming the chemical structure of intermediates and final products. | rsc.org |

| LC-MS | Identification and purity | Provides mass-to-charge ratio for molecular weight confirmation. | bldpharm.com |

| IR Spectroscopy | Functional group identification | Confirms presence of key bonds (e.g., C=O, N-H). | rsc.org |

Development of Orthogonal Protecting Group Strategies Utilizing Glycine tert-Butyl Ester

The concept of orthogonal protection is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. wikipedia.org Glycine tert-butyl ester is a key component in one of the most widely used orthogonal strategies: the Fmoc/tBu approach in solid-phase peptide synthesis (SPPS). iris-biotech.de

In this strategy, the temporary Nα-amino protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based ethers, esters, and carbamates. iris-biotech.de The tert-butyl ester of glycine fits perfectly into this scheme. It is highly stable under the basic conditions (e.g., piperidine) required to remove the Fmoc group at each step of peptide chain elongation. peptide.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Glycine (B1666218) tert-Butyl Ester Derivatives for Enhanced Reactivity and Selectivity

One promising approach involves the use of N-substituted glycine tert-butyl ester derivatives in catalytic asymmetric reactions. For instance, the N-(diphenylmethylene)glycine tert-butyl ester has been successfully employed in phase-transfer catalyzed asymmetric alkylation and allylation reactions. researchgate.netsigmaaldrich.com These reactions, often mediated by chiral catalysts, allow for the stereoselective formation of carbon-carbon bonds, yielding non-natural α-amino acid esters with high enantiomeric excess. researchgate.net The structural modifications of the N-substituent and the chiral catalyst play a crucial role in dictating the stereochemical outcome of these transformations.

Furthermore, research is being directed towards the synthesis of glycine tert-butyl ester derivatives with altered electronic and steric properties to fine-tune their reactivity. The introduction of electron-withdrawing or electron-donating groups on the glycine backbone can modulate the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl, thereby influencing reaction rates and selectivity. The exploration of these novel derivatives is anticipated to expand the synthetic chemist's toolbox, enabling the construction of complex molecular architectures with greater precision and control.

Table 1: Examples of Novel Glycine tert-Butyl Ester Derivatives and Their Applications

| Derivative Name | Application | Key Research Finding |

| N-(Diphenylmethylene)glycine tert-butyl ester | Asymmetric alkylation and allylation | Enables the synthesis of chiral non-natural α-amino acids with high enantiomeric excess using chiral phase-transfer catalysts. researchgate.netsigmaaldrich.com |

| N-Boc-glycine tert-butyl ester | Peptide synthesis and organic synthesis | A versatile building block with enhanced stability and solubility, facilitating selective modifications in the synthesis of complex molecules. chemimpex.com |

| 9-Fluorenylmethoxycarbonyl amino acid tert-butyl esters | Peptide synthesis | A method for their synthesis has been developed using 4-(dimethylamine) pyridine (B92270) (DMAP) as a catalyst, offering mild conditions and high yields. researchgate.net |

Green Chemistry Approaches in Glycine tert-Butyl Ester Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, and the production and application of glycine tert-butyl ester are no exception. A major focus in this area is the replacement of hazardous solvents commonly used in peptide synthesis, a primary application of H-Gly-OtBu AcOH.

Solid-phase peptide synthesis (SPPS) traditionally relies on polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. tandfonline.comgyrosproteintechnologies.com Consequently, significant research efforts are underway to identify and validate greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have emerged as promising substitutes, demonstrating good resin swelling and amino acid solubility. tandfonline.combiotage.comnih.gov Binary mixtures, such as DMSO/EtOAc, are also being explored to fine-tune solvent properties for optimal reaction conditions. gyrosproteintechnologies.com

Beyond solvent replacement, green chemistry principles are being applied to the synthesis of glycine tert-butyl ester itself. Traditional methods often involve multiple steps and the use of harsh reagents. Newer, more sustainable approaches aim to simplify the synthesis, reduce waste, and utilize more environmentally benign reagents. For example, processes are being developed that are more atom-economical and generate less effluent, making them more suitable for industrial-scale production. google.comgoogle.com Catalytic methods that avoid stoichiometric reagents are also a key area of investigation, as they can significantly reduce the process mass intensity (PMI) of the synthesis. rsc.org The development of enzymatic synthesis routes for amino acid esters represents another promising avenue for greening the production of these important building blocks.

Table 2: Comparison of Traditional and Greener Solvents in Peptide Synthesis

| Solvent | Classification | Key Advantages | Key Disadvantages |

| N,N-Dimethylformamide (DMF) | Traditional | Excellent solvating properties for amino acids and resins. | Toxic for reproduction, classified as a Substance of Very High Concern (SVHC). tandfonline.com |

| N-Methyl-2-pyrrolidone (NMP) | Traditional | Similar to DMF in performance. | Also classified as toxic for reproduction and an SVHC. tandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, lower toxicity profile. | May require optimization of reaction conditions compared to traditional solvents. biotage.com |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | High boiling point, low peroxide formation, favorable environmental profile. | May exhibit different solubility characteristics for certain reagents. biotage.com |

| γ-Valerolactone (GVL) | Greener Alternative | Biodegradable, derived from biomass. | Can be less efficient in some peptide synthesis protocols. tandfonline.com |

Advanced Applications in Chemical Biology and Materials Science, including protein modification

The unique properties of glycine and its derivatives, including glycine tert-butyl ester, are being harnessed in the fields of chemical biology and materials science, leading to the development of innovative tools and materials.

A particularly exciting application in chemical biology is the site-specific modification of proteins. The N-terminal glycine residue of a protein presents a unique target for chemical ligation strategies. mdpi.comnih.gov This is because the pKa of the N-terminal α-amino group is typically lower than that of the ε-amino group of lysine (B10760008) residues, allowing for selective reaction under controlled pH conditions. ccspublishing.org.cn Furthermore, methods have been developed that are highly specific for N-terminal glycine, enabling the precise attachment of probes, drugs, and other functional molecules to proteins. researchgate.netrsc.org These techniques are invaluable for studying protein function, creating protein-drug conjugates, and developing novel diagnostics. The ability to introduce a protected glycine unit, such as glycine tert-butyl ester, during peptide synthesis allows for the strategic placement of this unique reactive handle within a synthetic peptide or protein.

In the realm of materials science, glycine and its derivatives are being incorporated into biocompatible and biodegradable polymers for various biomedical applications. google.com For instance, poly(amino acid)-based polymers are being explored as drug delivery vehicles, where the incorporation of glycine can influence the material's physical properties, degradation rate, and drug release profile. mdpi.comrsc.org Glycine-based materials are also being investigated for use in tissue engineering and as coatings for medical devices to improve their biocompatibility. researchgate.net Furthermore, glycine-functionalized nanoparticles are being developed for applications such as targeted drug delivery and medical imaging. researchgate.net The versatility of glycine tert-butyl ester as a building block facilitates the synthesis of these advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing H-Gly-otbu AcOH, and how can reaction conditions affect yield and purity?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key factors include protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] for amino groups), coupling reagents (e.g., HBTU or DCC), and solvent selection (e.g., DMF for SPPS). Post-synthesis, purification via reverse-phase HPLC is critical to isolate the product from byproducts. Reaction temperature and pH must be optimized to minimize epimerization, especially for chiral centers like D-cyclohexylalanyl residues .

Q. How can researchers determine the purity and molecular weight of this compound?

- Methodological Answer : Analytical HPLC with UV detection (e.g., at 220 nm for peptide bonds) is standard for assessing purity. Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, confirms molecular weight. For example, the molecular weight of this compound with AcOH is 622.7 g/mol, as calculated from its chemical formula (C₂₅H₃₆N₈O₇·AcOH). Purity grades ≥95% are achievable with rigorous chromatographic separation .

Q. What experimental protocols are recommended for handling and storing this compound?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis. Reconstitute in acetic acid (AcOH)-containing buffers for solubility. Avoid repeated freeze-thaw cycles to maintain stability (>3 months post-reconstitution). Use inert atmospheres (e.g., argon) during synthesis to prevent oxidation of sensitive residues like arginine .

Advanced Research Questions

Q. How can researchers reconcile contradictory kinetic data (e.g., Km values) for enzyme substrates like this compound?

- Methodological Answer : Discrepancies in Km values may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardize assays using validated buffers (e.g., Tris-HCl at pH 7.4) and reference substrates. Perform kinetic analyses in triplicate, and use statistical tools (e.g., nonlinear regression) to compare datasets. Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What computational strategies are effective for modeling this compound’s interactions with target enzymes?

- Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) to predict enzyme active sites. Molecular docking tools (e.g., AutoDock Vina) can simulate binding of this compound’s p-nitroanilide (pNA) group to serine proteases. Validate models with mutagenesis data and MD simulations to assess stability. SWISS-PdbViewer is recommended for visualizing interactions and refining structural alignments .

Q. How can researchers design experiments to optimize this compound’s stability under varying solvent systems?

- Methodological Answer : Apply Design of Experiments (DOE) principles, such as factorial designs, to test variables like solvent polarity (e.g., water vs. acetonitrile), temperature, and AcOH concentration. Monitor degradation via HPLC-MS and use Arrhenius plots to predict shelf-life. Forced degradation studies (e.g., exposure to light/heat) identify critical stability parameters .

Q. What strategies mitigate data variability in high-throughput screening (HTS) of this compound derivatives?

- Methodological Answer : Implement robotic liquid handling systems to minimize pipetting errors. Normalize data using internal controls (e.g., Z’-factor validation). Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to filter false positives. Cross-correlate HTS results with secondary assays (e.g., SPR for binding affinity) .

Methodological Resources

- Data Validation : Cross-check experimental results against primary literature and databases (e.g., PubChem, ChEMBL). Follow ACS guidelines for reporting purity, yield, and spectroscopic data .

- Literature Review : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to formulate research questions. Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.